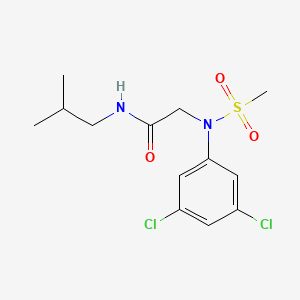
2-((2-Phenylpyrimidin-4-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Phenylpyrimidin-4-yl)thio)acetic acid is a chemical compound that belongs to the class of phenylpyrimidines It is characterized by a phenyl group attached to a pyrimidin-4-yl ring, which is further connected to a thioacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenylpyrimidin-4-ylamine and thioacetic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions: 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are often carried out using nitric acid, bromine, or chlorine.
Major Products Formed:
Oxidation: 2-((2-Phenylpyrimidin-4-yl)thio)sulfoxide and 2-((2-Phenylpyrimidin-4-yl)thio)sulfone.
Reduction: 2-((2-Phenylpyrimidin-4-yl)thiol).
Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.
科学研究应用
2-((2-Phenylpyrimidin-4-yl)thio)acetic acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
2-((2-Phenylpyrimidin-4-yl)ethanol)
2-((2-Phenylpyrimidin-4-yl)methanol)
2-((2-Phenylpyrimidin-4-yl)ethylamine)
2-((2-Phenylpyrimidin-4-yl)propionic acid)
属性
IUPAC Name |
2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-11(16)8-17-10-6-7-13-12(14-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMNYJJBMNTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B7825131.png)
![ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)






